molecular formula C23H26N4O2S B11258975 3-methyl-N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

3-methyl-N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11258975
M. Wt: 422.5 g/mol
InChI Key: QMTYVGSNZXBRPR-UHFFFAOYSA-N
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Description

3-METHYL-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound with a molecular formula of C23H26N4O2S . This compound is notable for its intricate structure, which includes a sulfonamide group, a piperidine ring, and a pyridazine moiety. It is used primarily in scientific research and drug discovery due to its potential biological activities.

Properties

Molecular Formula

C23H26N4O2S

Molecular Weight

422.5 g/mol

IUPAC Name

3-methyl-N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide

InChI

InChI=1S/C23H26N4O2S/c1-17-11-13-27(14-12-17)23-10-9-22(24-25-23)19-6-4-7-20(16-19)26-30(28,29)21-8-3-5-18(2)15-21/h3-10,15-17,26H,11-14H2,1-2H3

InChI Key

QMTYVGSNZXBRPR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)C

Origin of Product

United States

Preparation Methods

The synthesis of 3-METHYL-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Pyridazine Moiety: The pyridazine ring is introduced through a nucleophilic substitution reaction.

    Sulfonamide Formation:

Chemical Reactions Analysis

3-METHYL-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-METHYL-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-METHYL-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide group. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

3-METHYL-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE can be compared with other sulfonamide compounds, such as:

    Sulfamethoxazole: A well-known antibiotic with a simpler structure.

    Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a sulfonamide group.

    Furosemide: A diuretic with a sulfonamide moiety.

The uniqueness of 3-METHYL-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE lies in its complex structure, which combines multiple functional groups and heterocyclic rings, making it a valuable compound for research and drug discovery .

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